![molecular formula C31H32N2O9 B13428415 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13428415.png)
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It serves as a crucial building block in the synthesis of antiviral drugs, particularly those targeting RNA viruses like hepatitis C and HIV. The compound’s unique structure and pharmacological properties make it an indispensable component in the development of novel therapeutics against these diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-5-methoxyuridine typically involves the protection of the hydroxyl groups of uridine, followed by the introduction of the 5-methoxy group. The reaction conditions often include the use of dimethoxytrityl chloride (DMT-Cl) as a protecting group reagent and methanol as a solvent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the protecting groups .
Industrial Production Methods
Industrial production of 5’-O-DMT-5-methoxyuridine involves large-scale synthesis using automated synthesizersThe use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product .
化学反応の分析
Types of Reactions
5’-O-DMT-5-methoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5’-O-DMT-5-methoxyuracil.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-methoxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include 5’-O-DMT-5-methoxyuracil, dihydro-5’-O-DMT-5-methoxyuridine, and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
5’-O-DMT-5-methoxyuridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex nucleoside analogs.
Biology: The compound is employed in the study of RNA modifications and their effects on gene expression.
Medicine: It plays a crucial role in the development of antiviral drugs targeting RNA viruses like hepatitis C and HIV.
Industry: The compound is used in the production of nucleic acid-based therapeutics and diagnostic tools .
作用機序
The mechanism of action of 5’-O-DMT-5-methoxyuridine involves its incorporation into RNA molecules, where it can interfere with the normal function of the RNA. This interference can inhibit the replication of RNA viruses, making the compound an effective antiviral agent. The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis.
類似化合物との比較
Similar Compounds
5-Methoxyuridine: An analog of uridine used in the synthesis of other nucleoside analogs.
5-Methoxyuridine-5’-Triphosphate: A modified nucleotide used in mRNA synthesis to reduce immunogenicity.
5-MeO-DMT: A tryptamine derivative with unique pharmacological properties.
Uniqueness
5’-O-DMT-5-methoxyuridine is unique due to its dual functionality as both a protected nucleoside and a modified nucleoside. This dual functionality allows it to be used in a wide range of applications, from the synthesis of complex nucleoside analogs to the development of antiviral drugs. Its unique structure also provides enhanced stability and specificity in biochemical reactions .
特性
分子式 |
C31H32N2O9 |
|---|---|
分子量 |
576.6 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O9/c1-38-22-13-9-20(10-14-22)31(19-7-5-4-6-8-19,21-11-15-23(39-2)16-12-21)41-18-25-26(34)27(35)29(42-25)33-17-24(40-3)28(36)32-30(33)37/h4-17,25-27,29,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,29-/m1/s1 |
InChIキー |
OMWYOBFFQLGIKG-LTGLEFCMSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=C(C(=O)NC5=O)OC)O)O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=C(C(=O)NC5=O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


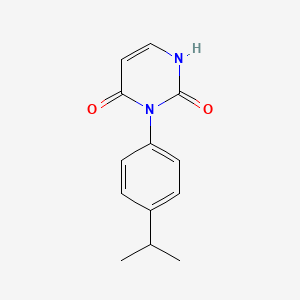
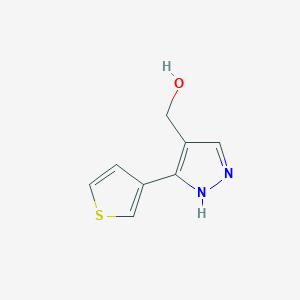

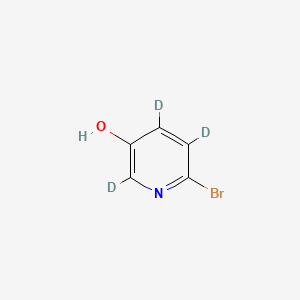
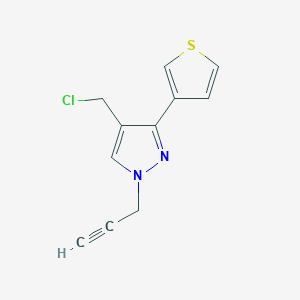
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
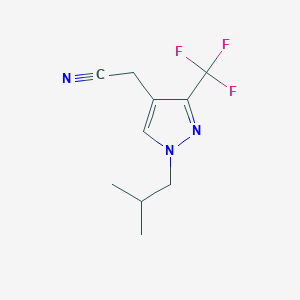
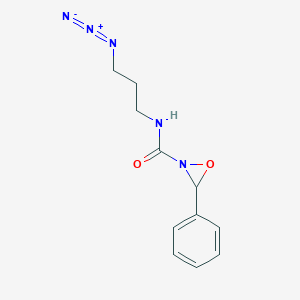
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
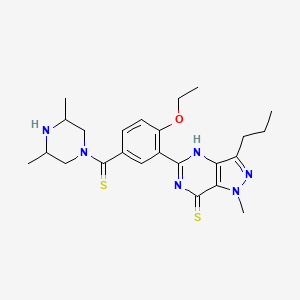
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
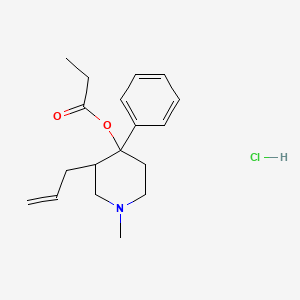
![1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428400.png)
![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)
